Synthetic Utility: Direct Intermediate for Nimesulide-Derived Glycolamide Esters and Dicarboximides
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide serves as the essential starting material for the synthesis of nimesulide-based glycolamide esters and ethanoanthracene dicarboximides, a role that nimesulide itself cannot fulfill due to the lack of a free primary amine. In a published synthetic protocol, this compound was prepared in quantitative yield from nimesulide via nitro reduction, then reacted with 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride in glacial acetic acid to afford the corresponding dicarboximide in high yield [1]. The same amine intermediate has been employed in three-step syntheses of novel glycolamide esters starting from nimesulide [2]. The nucleophilic 4-amino group enables regioselective acylation and sulfonylation that is structurally impossible with the 4-nitro precursor nimesulide, the 4-hydroxy metabolite, or the 2-phenoxy positional isomer lacking the para-amine [3].
| Evidence Dimension | Synthetic utility as derivatization substrate |
|---|---|
| Target Compound Data | Contains free 4-NH₂ nucleophile; reacts with anhydrides to form dicarboximides in high yield; serves as starting material for thiourea and glycolamide ester synthesis |
| Comparator Or Baseline | Nimesulide (CAS 51803-78-2): Contains 4-NO₂, no nucleophilic amine; 4-Hydroxy nimesulide (CAS 109032-22-6): Contains 4-OH, no nucleophilic amine |
| Quantified Difference | Binary functional difference: primary amine present vs. absent. Reduction step yields quantitative conversion of nimesulide to target amine [1]. |
| Conditions | Reduction of nimesulide nitro group; reaction with 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride in glacial acetic acid |
Why This Matters
Procurement of this specific reduced amine intermediate is mandatory for any synthetic program requiring nucleophilic derivatization at the 4-position of the nimesulide scaffold; the nitro precursor cannot substitute.
- [1] Karim, A., et al. (2011). N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide. Molbank, 2011(4), M739. View Source
- [2] CORE. Search Results: Nimesulide based novel glycolamide esters synthesized via three-step method starting from nimesulide. View Source
- [3] Pericherla, S., Mareddy, J., Geetha Rani, D., et al. (2007). Chemical modifications of nimesulide. Journal of the Brazilian Chemical Society, 18(2), 384-390. View Source
